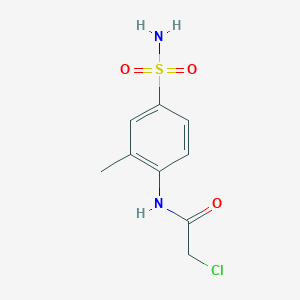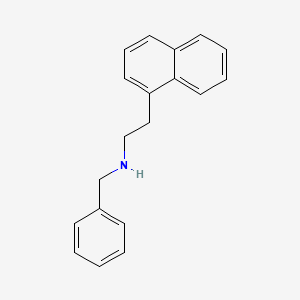
3-Indol-1-yl-1-morpholin-4-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Indol-1-yl-1-morpholin-4-ylpropan-1-one, also known as Indolylmorpholine or IMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an indole ring and a morpholine ring.
Wirkmechanismus
The mechanism of action of 3-Indol-1-yl-1-morpholin-4-ylpropan-1-one is not fully understood. However, it has been suggested that it induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. It has also been suggested that it inhibits the growth of fungi and bacteria by disrupting the cell membrane and inhibiting the synthesis of DNA and proteins. Additionally, it has been suggested that it inhibits the production of inflammatory cytokines by inhibiting the activation of NF-κB.
Biochemical and Physiological Effects:
3-Indol-1-yl-1-morpholin-4-ylpropan-1-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and inhibit the production of inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and to inhibit the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
3-Indol-1-yl-1-morpholin-4-ylpropan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has shown potential applications in various fields of scientific research. However, it also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 3-Indol-1-yl-1-morpholin-4-ylpropan-1-one. One future direction is to further investigate its potential applications as an anticancer agent. Another future direction is to study its effects on other types of cells, such as immune cells. Additionally, further research could be done to elucidate its mechanism of action and to design experiments to study its effects more thoroughly. Finally, future research could focus on developing more efficient synthesis methods for 3-Indol-1-yl-1-morpholin-4-ylpropan-1-one.
Synthesemethoden
The synthesis of 3-Indol-1-yl-1-morpholin-4-ylpropan-1-one involves the reaction of indole-3-carboxaldehyde with morpholine and acetone in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction occurs at room temperature and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
3-Indol-1-yl-1-morpholin-4-ylpropan-1-one has shown potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as a potential antifungal and antibacterial agent due to its ability to inhibit the growth of fungi and bacteria. Additionally, it has been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-indol-1-yl-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-15(17-9-11-19-12-10-17)6-8-16-7-5-13-3-1-2-4-14(13)16/h1-5,7H,6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDQZZRMKKNUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Indol-1-yl-1-morpholin-4-ylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid](/img/structure/B7479734.png)


![2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B7479751.png)
![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7479759.png)



![1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7479806.png)